

A Technical Guide to the Antiviral Properties of Amantadine Sulfate Against Influenza A

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antiviral agent **amantadine sulfate**, focusing on its mechanism of action, quantitative efficacy, resistance profiles, and the experimental protocols used for its evaluation against influenza A virus. While historically significant, the clinical utility of amantadine has been severely diminished due to widespread viral resistance.[1][2][3]

Mechanism of Action: Targeting the M2 Proton Channel

Amantadine's antiviral activity is highly specific to influenza A viruses, as it targets the viral M2 protein, a homotetrameric ion channel embedded in the viral envelope.[4][5] Influenza B viruses lack the M2 protein and are therefore not susceptible to amantadine.[6][7]

The M2 protein functions as a pH-activated proton channel, crucial for two main stages of the viral replication cycle:

Viral Uncoating: Upon entry into the host cell via endocytosis, the endosome becomes
acidified. The M2 channel allows protons (H+) to flow from the endosome into the virion's
interior.[8][9] This acidification weakens the interaction between the viral matrix protein (M1)
and the ribonucleoprotein (RNP) core, an essential step for the release of the viral genome
into the cytoplasm for replication.[8][10]



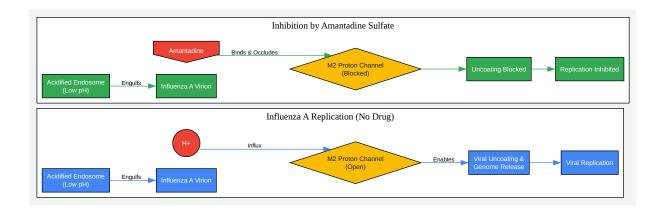




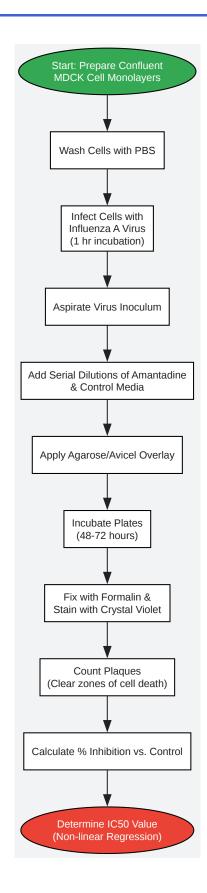
• Viral Assembly: During the late stages of replication, the M2 protein helps to equilibrate the pH across the trans-Golgi network, which is necessary for the proper processing and maturation of the viral hemagglutinin (HA) protein.[8]

Amantadine sulfate exerts its inhibitory effect by acting as a non-competitive blocker of the M2 ion channel.[11] It binds to a high-affinity site within the channel's pore, physically occluding it and preventing the influx of protons.[12][13] This blockage halts the viral uncoating process, effectively trapping the viral genome within the endosome and preventing the initiation of replication.[4][14]









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